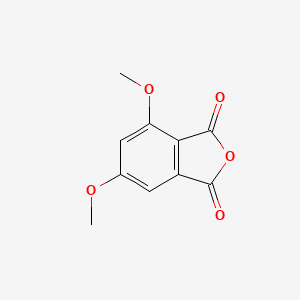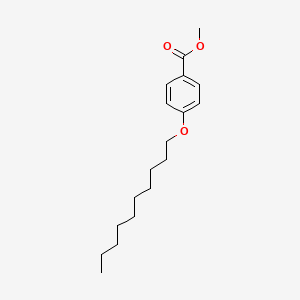
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene
Descripción general
Descripción
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its two prop-1-ynyl groups attached to the fluorene core, along with two dodecyl chains at the 9-position, which enhance its solubility and processability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene typically involves the following steps:
Starting Material: The synthesis begins with fluorene as the core structure.
Alkylation: The 9-position of fluorene is alkylated with dodecyl bromide in the presence of a strong base like potassium tert-butoxide to introduce the dodecyl chains.
Sonogashira Coupling: The 2,7-positions are then functionalized with prop-1-ynyl groups using a Sonogashira coupling reaction. This involves the reaction of 2,7-dibromo-9,9-didodecylfluorene with propyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-ynyl groups, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the alkyne groups, converting them into alkanes or alkenes.
Substitution: The fluorene core can participate in electrophilic aromatic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of saturated hydrocarbons.
Substitution: Halogenated fluorene derivatives.
Aplicaciones Científicas De Investigación
9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for its role in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mecanismo De Acción
The mechanism of action of 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene is primarily related to its ability to interact with light and other electromagnetic radiation. The compound’s fluorene core allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. The dodecyl chains enhance its solubility and processability, while the prop-1-ynyl groups provide sites for further chemical modification.
Comparación Con Compuestos Similares
- 9,9-Didodecyl-2,7-bis(acetylthio)fluorene
- 9,9-Didodecyl-2,7-bis(acetylthiophenylethynyl)fluorene
- 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline)
Comparison:
- 9,9-Didodecyl-2,7-bis(acetylthio)fluorene and 9,9-Didodecyl-2,7-bis(acetylthiophenylethynyl)fluorene are similar in structure but differ in the functional groups attached to the fluorene core. These compounds also exhibit unique photophysical properties and are used in the stabilization of gold nanoparticles .
- 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) is another fluorene derivative used in organic semiconductors and electronic devices .
Propiedades
IUPAC Name |
9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H62/c1-5-9-11-13-15-17-19-21-23-25-33-43(34-26-24-22-20-18-16-14-12-10-6-2)41-35-37(27-7-3)29-31-39(41)40-32-30-38(28-8-4)36-42(40)43/h29-32,35-36H,5-6,9-26,33-34H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIQMDSZNLONSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C#CC)C3=C1C=C(C=C3)C#CC)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399879 | |
| Record name | 9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278176-12-8 | |
| Record name | 9,9-didodecyl-2,7-bis(prop-1-ynyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[3-(methylthio)propyl]ammonium(1+)](/img/structure/B1608713.png)













